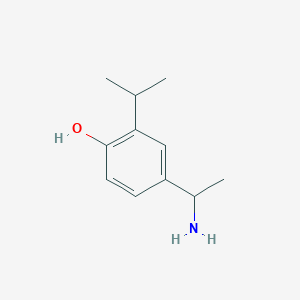

4-(1-Aminoethyl)-2-(propan-2-YL)phenol

Description

Significance of Phenolic Amino Compounds in Organic Synthesis

Phenolic amino compounds are a class of organic molecules characterized by the presence of both a hydroxyl group attached to an aromatic ring and an amino group. This combination of functional groups imparts a unique set of chemical properties that make them valuable intermediates in organic synthesis.

The interplay between the electron-donating hydroxyl group and the basic amino group can influence the reactivity of the aromatic ring and the side chain. The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. vedantu.combritannica.com The presence of an amino group, a powerful activating group itself, further enhances this reactivity.

Phenolic amino compounds serve as precursors in the synthesis of a wide range of more complex molecules. For instance, they are key building blocks in the preparation of various pharmaceuticals, agrochemicals, and dyes. The amino group can be readily modified through reactions such as alkylation, acylation, and diazotization, allowing for the introduction of diverse functionalities. Similarly, the phenolic hydroxyl group can undergo etherification and esterification. wikipedia.org The ability to selectively react one functional group in the presence of the other is a crucial aspect of their synthetic utility.

Furthermore, the inherent structure of phenolic amino compounds makes them suitable ligands for the formation of metal complexes, which can have applications in catalysis and materials science. The synthesis of Schiff bases from phenolic amino compounds is another important transformation, leading to products with a range of biological activities.

Overview of Structural Features and Reactivity Context within Phenols

Phenols are organic compounds featuring a hydroxyl (-OH) group directly bonded to a carbon atom that is part of an aromatic ring. britannica.com This direct attachment distinguishes phenols from alcohols and is the source of their unique chemical properties.

Structural Features:

The Hydroxyl Group: The oxygen atom of the hydroxyl group has two lone pairs of electrons, which can be delocalized into the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions. tutoring-blog.co.uk

The Aromatic Ring: The benzene (B151609) ring is a stable, planar system of delocalized π-electrons. The increased electron density from the hydroxyl group makes the ring more susceptible to electrophilic attack than benzene itself.

Acidity: Phenols are generally more acidic than alcohols. The delocalization of the negative charge of the corresponding phenoxide ion onto the aromatic ring stabilizes the conjugate base, facilitating the release of a proton. wikipedia.orgaakash.ac.in The pKa of phenol (B47542) is approximately 10, whereas for aliphatic alcohols it is typically in the range of 16-18.

Hydrogen Bonding: The presence of the hydroxyl group allows phenol molecules to form strong intermolecular hydrogen bonds. This results in higher boiling points and greater water solubility compared to non-polar aromatic hydrocarbons of similar molecular weight. britannica.com

Reactivity Context:

The reactivity of phenols is dominated by the influence of the hydroxyl group on the aromatic ring. Key reactions include:

Electrophilic Aromatic Substitution: As mentioned, the hydroxyl group is a strong activating group and an ortho-, para-director. This facilitates reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation under milder conditions than those required for benzene. tutoring-blog.co.uk

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones. wikipedia.org

Reactions of the Hydroxyl Group: The hydroxyl group can undergo esterification with carboxylic acid derivatives and etherification, for example, through the Williamson ether synthesis with alkyl halides in the presence of a base. wikipedia.org

In the specific case of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol, the isopropyl group at the ortho position to the hydroxyl group and the aminoethyl group at the para position will further influence the electronic and steric environment of the molecule, thereby modulating its reactivity in predictable ways based on the fundamental principles of phenol chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-propan-2-ylphenol |

InChI |

InChI=1S/C11H17NO/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-8,13H,12H2,1-3H3 |

InChI Key |

UXHCYESBOVOFGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)N)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 1 Aminoethyl 2 Propan 2 Yl Phenol

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

The phenolic ring of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl (-OH) group and, to a lesser extent, the isopropyl and aminoethyl groups. wikipedia.orgwikipedia.org The directing effects of these substituents determine the regioselectivity of incoming electrophiles.

The hydroxyl group is a strongly activating ortho, para-director. masterorganicchemistry.com Its para position is occupied by the 1-aminoethyl group. Therefore, it strongly directs incoming electrophiles to the C6 and C2 positions. However, the C2 position is already substituted with a bulky isopropyl group, which will sterically hinder attack at this site.

The isopropyl group is a weakly activating ortho, para-director through an inductive effect. libretexts.org It directs to the C1 (occupied), C3, and C5 positions.

The 1-aminoethyl group at C4 is also considered an activating, ortho, para-director. It directs incoming groups to the C3 and C5 positions.

Considering these combined effects, electrophilic attack is most favored at the positions ortho to the powerful hydroxyl director. The C6 position is sterically accessible, while the C2 position is blocked. The C3 and C5 positions are ortho to the aminoethyl group and meta to the hydroxyl group. The convergence of directing effects from the isopropyl and aminoethyl groups on the C3 and C5 positions, coupled with the strong activation from the hydroxyl group, makes these sites, along with the C6 position, the most probable locations for substitution. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. masterorganicchemistry.com

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | +M (strong), -I (weak) | Strongly Activating | ortho, para | C2 (sterically hindered), C6 |

| -CH(CH₃)₂ (Isopropyl) | C2 | +I (weak) | Weakly Activating | ortho, para | C3, C5 |

| -CH(NH₂)CH₃ (1-Aminoethyl) | C4 | +I (weak) | Weakly Activating | ortho, para | C3, C5 |

Reactions Involving the Amino Group (e.g., Schiff Base Formation, Acylation)

The primary amino group on the ethyl side chain is a key site of reactivity, readily undergoing reactions typical of primary amines, such as condensation with carbonyl compounds and acylation.

Schiff Base Formation: The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine, commonly known as a Schiff base. researchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.govpeerj.com This transformation is often reversible and can be catalyzed by acid. peerj.com The formation of Schiff bases is a fundamental step in the synthesis of various ligands used in coordination chemistry. nih.gov

Acylation: The amino group can be acylated by reacting it with acylating agents like acid chlorides or anhydrides to form amides. In molecules containing both amino and hydroxyl groups, such as this compound, the amino group is generally more nucleophilic than the phenolic hydroxyl group. vaia.com This difference in reactivity allows for selective N-acylation under appropriate conditions. vaia.comacs.org This chemoselectivity is crucial for synthesizing derivatives where only the amine functionality is modified, leaving the phenolic hydroxyl group available for other transformations. vaia.com

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Functional Group Formed | General Conditions |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | Imine (C=N) | Acid or base catalysis, often with removal of water |

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct |

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group offers another avenue for derivatization, primarily through etherification and esterification reactions. However, these reactions must often be planned in consideration of the more reactive amino group.

Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comfrancis-press.com For this specific molecule, selective O-alkylation would likely require prior protection of the amino group to prevent competitive N-alkylation. researchgate.netumich.edu The steric hindrance from the adjacent isopropyl group might slow the reaction rate compared to unhindered phenols. acs.org

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with carboxylic acids or their derivatives. Direct esterification with a carboxylic acid (Fischer esterification) is possible but often inefficient for phenols. quora.com A more common and effective method is the reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. byjus.com As with etherification, the higher nucleophilicity of the amino group means it must be protected (e.g., by converting it to an amide) before selective O-acylation can be achieved. nih.gov

Metal Complexation Chemistry with Phenolic Amino Ligands

The presence of both a nitrogen atom (from the amino group) and an oxygen atom (from the phenolic hydroxyl group) makes this compound a potential N,O-bidentate ligand. Such ligands are capable of forming stable chelate rings with a wide variety of metal ions. nih.gov The deprotonated phenolic oxygen acts as a hard anionic donor, while the neutral amino nitrogen acts as a donor, allowing for coordination with numerous transition metals and other metal ions. researchgate.net

Derivatives of this compound, particularly Schiff bases formed from the amino group, are of significant interest in coordination chemistry. rsc.org For example, condensation with salicylaldehyde (B1680747) would produce a multidentate Schiff base ligand with an expanded donor set (e.g., O,N,O'), capable of forming even more stable and structurally diverse metal complexes. researchgate.nettandfonline.com The coordination chemistry of such ligands is exceptionally rich, leading to complexes with interesting magnetic, catalytic, and photophysical properties. rsc.org The specific geometry and stability of the resulting metal complexes depend on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. researchgate.net

Rearrangement Reactions and Mechanistic Investigations

The structure of this compound and its derivatives can be susceptible to various molecular rearrangements, often under specific catalytic conditions. These transformations can lead to significant changes in the carbon skeleton or the relative positions of functional groups.

Claisen Rearrangement : If the phenolic hydroxyl group is first converted to an allyl ether (via Williamson ether synthesis with an allyl halide), the resulting derivative could undergo a thermal or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangement known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction would involve the migration of the allyl group from the oxygen atom to one of the ortho positions (C6 or the sterically hindered C2) of the phenolic ring, ultimately forming a C-allylated phenol after tautomerization. byjus.com If both ortho positions are blocked, a subsequent Cope rearrangement could lead to the para-allylated product. organic-chemistry.org

Beckmann Rearrangement : Should the 1-aminoethyl group be oxidized to a ketone, followed by reaction with hydroxylamine, an oxime derivative could be formed. This oxime could then undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, PCl₅). byjus.comresearchgate.netwikipedia.org This reaction involves the migration of one of the groups anti to the oxime's hydroxyl group to the nitrogen atom, converting the oxime into an N-substituted amide. rsc.orgnih.gov The choice of migrating group (the phenolic ring or the methyl group) would depend on the stereochemistry of the oxime.

Dienone-Phenol Rearrangement : Under strongly acidic conditions, protonation and subsequent rearrangement of substituted cyclohexadienones can occur, driven by the formation of a stable aromatic phenol. wikipedia.orgyoutube.com While the parent compound is already a phenol, certain reaction pathways involving its derivatives could potentially proceed through a dienone intermediate, which would then rearrange to a differently substituted phenol. The driving force for such a reaction is the restoration of aromaticity. youtube.com

Mechanistic investigations of these and other potential reactions would involve techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate transition states and reaction pathways. rsc.orgpeerj.com

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-(1-Aminoethyl)-2-(propan-2-YL)phenol, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the aminoethyl group, and the protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, a total of 9 distinct signals would be expected in the ¹³C NMR spectrum, assuming the two methyl carbons of the isopropyl group are equivalent.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Integration | Predicted Multiplicity |

|---|---|---|---|

| Phenolic -OH | Broad singlet | 1H | s (broad) |

| Amine -NH₂ | Broad singlet | 2H | s (broad) |

| Aromatic H (position 3) | ~6.8-7.2 | 1H | d |

| Aromatic H (position 5) | ~6.8-7.2 | 1H | dd |

| Aromatic H (position 6) | ~6.8-7.2 | 1H | d |

| -CH(NH₂)CH₃ | ~4.0-4.5 | 1H | q |

| -CH(CH₃)₂ | ~3.0-3.5 | 1H | septet |

| -CH(NH₂)CH₃ | ~1.4-1.6 | 3H | d |

| -CH(CH₃)₂ | ~1.2-1.4 | 6H | d |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | ~150-155 |

| C-2 (C-isopropyl) | ~135-140 |

| C-4 (C-aminoethyl) | ~130-135 |

| C-3, C-5, C-6 (Aromatic CH) | ~115-130 |

| -CH(NH₂)CH₃ | ~50-55 |

| -CH(CH₃)₂ | ~25-30 |

| -CH(NH₂)CH₃ | ~20-25 |

| -CH(CH₃)₂ | ~20-25 |

Since the 1-aminoethyl group contains a chiral center, this compound exists as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, cannot distinguish between enantiomers. However, by introducing a chiral solvating agent (CSA), it is possible to differentiate them. mdpi.comresearchgate.netnih.gov CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals in the NMR spectrum for the (R)- and (S)-enantiomers. frontiersin.org

For example, research on the related compound 2-[(1R)-1-aminoethyl]phenol has shown that its thiourea (B124793) derivative can act as an effective CSA for the enantiodiscrimination of N-3,5-dinitrobenzoyl amino acids. mdpi.com A similar principle could be applied to resolve the enantiomers of this compound. By adding a suitable CSA to a solution of the racemic compound, one could expect to see a splitting of one or more signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For phenolic amines like this compound, direct analysis by GC can be challenging due to the polarity and low volatility of the hydroxyl and amino groups. nih.govgnest.org Therefore, a derivatization step is typically required prior to analysis. nih.govbiorxiv.org Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar -OH and -NH₂ groups into less polar and more volatile trimethylsilyl (B98337) (-OTMS and -N(TMS)₂) ethers and amines, respectively.

Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. More importantly, it would exhibit a characteristic fragmentation pattern. For this structure, a prominent fragment would likely arise from benzylic cleavage, resulting in the loss of a methyl group from the aminoethyl side chain to form a stable, resonance-stabilized cation.

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds and generally does not require derivatization. nih.govnih.gov The compound would typically be separated using reversed-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid. waters.comprotocols.io

The use of an acidic mobile phase protonates the basic amino group, which promotes good peak shape and efficient ionization via electrospray ionization (ESI) in positive ion mode. waters.com In the mass spectrometer, the compound would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to within 5 parts per million (ppm). measurlabs.commeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula. colorado.eduresearchgate.net

For this compound (C₁₁H₁₇NO), the protonated molecule [C₁₁H₁₈NO]⁺ would be analyzed. HRMS would measure its m/z value with high accuracy. This experimental mass can then be compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A match within a narrow tolerance (e.g., <5 ppm) provides powerful evidence to confirm the elemental composition of the compound.

Theoretical Exact Mass for HRMS Analysis

| Ion Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [C₁₁H₁₈NO]⁺ | Protonated Molecule [M+H]⁺ | 180.1383 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No published IR or UV-Vis spectra for this compound were found. This information is crucial for confirming the presence of specific functional groups and understanding the electronic transitions within the molecule. Without experimental or reference spectra, a detailed analysis and the creation of corresponding data tables are unachievable.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Similarly, a search for crystallographic data yielded no results. X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. No such studies for this compound appear to be available in the public domain, precluding any discussion of its solid-state structure or the generation of a crystallographic data table.

An extensive search for computational and theoretical investigations specifically focused on the chemical compound This compound (CAS No. 1462833-23-3) did not yield any published studies containing the specific data required to populate the requested article outline.

While general principles and methodologies of computational chemistry are well-documented, detailed research findings—such as specific optimized molecular structures, Frontier Molecular Orbital (FMO) energy values, Molecular Electrostatic Potential (MEP) maps, conformational analyses, or predicted spectroscopic properties for this particular compound—are not available in the public scientific literature based on the conducted searches.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "Computational and Theoretical Investigations of this compound" without the necessary foundational research data. Creating such an article would require fabricating data and findings, which falls outside the scope of providing factual and accurate information.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter in the 1-aminoethyl group is a defining feature of 4-(1-Aminoethyl)-2-(propan-2-yl)phenol, positioning it as a potent chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

Enantiomerically pure aminophenols are sought after for their ability to impart chirality and for their role as precursors to chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The synthesis of such compounds often involves asymmetric reduction of a corresponding ketone or chiral resolution of a racemic mixture.

Key Attributes as a Chiral Building Block:

| Feature | Significance in Asymmetric Synthesis |

| Defined Stereocenter | Allows for the introduction of a specific 3D architecture in a target molecule. |

| Primary Amine Group | Provides a nucleophilic handle for a variety of chemical transformations. |

| Phenolic Hydroxyl Group | Can be used to direct reactions or be transformed into other functional groups. |

The utility of similar chiral aminophenols has been demonstrated in the synthesis of chiral ligands for transition metal catalysts, which are then used in asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific stereoisomer of this compound, whether (R) or (S), would determine the stereochemical outcome of the reactions in which it is employed.

Precursor in the Synthesis of Complex Organic Molecules

The functional groups of this compound serve as versatile handles for the elaboration into more complex molecular structures. The primary amine can undergo a wide array of reactions, including acylation, alkylation, and Schiff base formation, allowing for its incorporation into larger molecular frameworks. The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, providing further avenues for molecular complexity.

Potential Synthetic Transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

O-Alkylation/Acylation: Modification of the phenolic hydroxyl group to form ethers or esters.

These transformations enable the use of this compound as a scaffold for the synthesis of libraries of compounds for drug discovery or as a key intermediate in the multi-step synthesis of a specific target molecule.

Utilization in Polymer Chemistry (e.g., Phenolic Resins, Polymer Modifications)

Phenolic compounds are foundational monomers for the production of phenolic resins, such as Bakelite, which are known for their thermal stability and mechanical strength. wikipedia.org These thermosetting polymers are typically formed through the condensation reaction of a phenol (B47542) with an aldehyde, most commonly formaldehyde. wikipedia.org

The incorporation of this compound into a phenolic resin formulation could introduce several desirable modifications:

Increased Reactivity and Cross-linking: The primary amine group can react with formaldehyde, providing an additional site for cross-linking, potentially leading to resins with higher thermal stability and rigidity.

Introduction of Functionality: The amine group provides a handle for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone, thereby tuning the resin's surface properties or chemical resistance.

Modified Solubility and Compatibility: The isopropyl group enhances the hydrophobicity of the monomer, which could influence the solubility of the resulting resin in organic solvents and its compatibility with other polymers.

The general structure of a phenolic resin involves methylene (B1212753) bridges connecting the phenolic units. The inclusion of this compound would result in a more complex, functionalized polymer network.

Development of Functional Organic Materials

Functional organic materials are designed to have specific properties, such as electrical conductivity, light-emission, or antioxidant capabilities, for use in a variety of advanced applications. The unique combination of a phenol and an amine in this compound makes it an interesting candidate for the development of such materials.

Potential Applications in Functional Materials:

| Material Type | Potential Role of this compound |

| Antioxidants | Phenolic compounds are well-known for their ability to scavenge free radicals. The presence of the amino group could synergistically enhance this antioxidant activity. |

| Epoxy Resin Curing Agents | The primary amine can act as a curing agent for epoxy resins, with the phenolic hydroxyl potentially accelerating the curing process. |

| Corrosion Inhibitors | The amine and hydroxyl groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. |

| Optoelectronic Materials | The aromatic core and functional groups could be modified to create molecules with interesting photophysical properties for use in organic electronics. imdea.orgdeliuslab.com |

The development of functional materials from this compound would involve leveraging its inherent chemical reactivity to synthesize new molecules or polymers with tailored properties for specific technological applications.

Degradation Mechanisms and Environmental Transformation of Phenolic Isopropyl Amines

Enzymatic Degradation Pathways (e.g., Monooxygenase-Mediated Processes)

The initial and often rate-limiting step in the aerobic bacterial degradation of many aromatic compounds, including phenolic amines, is an oxidation reaction catalyzed by oxygenase enzymes. nih.govresearchgate.net Monooxygenases are particularly significant in this context, as they introduce a single oxygen atom into the aromatic ring, typically leading to hydroxylation. omicsonline.orgnih.gov This enzymatic action increases the reactivity of the aromatic ring, preparing it for subsequent cleavage.

For phenolic amines, several enzymatic degradation mechanisms have been proposed:

Dioxygenation: A dioxygenase may catalyze the initial ring cleavage of the aromatic amine. nih.gov

Hydroxylation: Monooxygenases can hydroxylate the aromatic amine, making it more susceptible to further degradation. nih.gov Flavin-dependent monooxygenases are a key class of enzymes known to catalyze the hydroxylation of various phenolic compounds. nih.gov

Oxidative Deamination: In some pathways, the degradation can be initiated by an oxidative deamination of the amine group, leading to the formation of a corresponding catechol. nih.gov

In the case of compounds like 4-aminophenol (B1666318), which shares the core phenolic amine structure with 4-(1-Aminoethyl)-2-(propan-2-YL)phenol, degradation is often initiated by enzymes that convert it to intermediates like benzoquinone with the release of ammonia (B1221849). researchgate.nethep.com.cn This suggests that a likely primary enzymatic attack on this compound would target either the aromatic ring or the aminoethyl side chain. A plausible pathway involves the hydroxylation of the aromatic ring, followed by or concurrent with the cleavage of the aminoethyl group.

The degradation of cyclic amines by certain Pseudomonas strains has been shown to involve an amine monooxygenase, indicating that enzymes specifically targeting the amine functional group can play a crucial role in the initial breakdown of such compounds. researchgate.net

Ipso-Substitution and Carbocationic Rearrangements in Degradation

Ipso-substitution is a significant degradation mechanism for certain 4-substituted phenolic compounds. This process involves the enzymatic hydroxylation of the aromatic ring at the carbon atom that bears the substituent (the ipso position). researchgate.net This mechanism is particularly prominent in the degradation of 4-alkylphenols that possess a quaternary α-carbon atom in their side chain, such as certain isomers of nonylphenol and bisphenol A. asm.orgnih.govresearchgate.net

The ipso-hydroxylation leads to the formation of an unstable intermediate, which then undergoes a rearrangement that cleaves the C-C bond between the aromatic ring and the alkyl substituent. researchgate.net This cleavage results in the formation of hydroquinone (B1673460) and a carbocation derived from the alkyl side chain. researchgate.net This carbocationic intermediate is then typically stabilized by reacting with water to form an alcohol.

However, the applicability of this specific ipso-substitution mechanism to this compound is questionable. The prerequisite for this type of degradation is often the presence of a quaternary α-carbon in the para-substituent, which stabilizes the resulting carbocation. asm.orgnih.gov In this compound, the para-substituent is a 1-aminoethyl group, where the α-carbon (the carbon attached to the aromatic ring) is secondary, not quaternary. Studies on nonylphenol isomers have indicated that those with tertiary or secondary carbons at the α-position are resistant to this form of degradation. asm.org

Therefore, while carbocationic rearrangements are a key feature of the degradation of some phenolic compounds, they are less likely to be initiated by the classic ipso-substitution pathway for this compound. Other enzymatic processes, as described in the previous section, are more likely to be the primary degradation routes.

Formation and Identification of Degradation Products

The degradation of phenolic amines results in a variety of transformation products, the nature of which depends on the specific degradation pathway. Based on studies of analogous compounds, a hypothetical degradation sequence for this compound can be proposed, leading to several potential products.

For instance, the degradation of 4-aminophenol has been shown to proceed through the formation of benzoquinone and ammonia, followed by ring cleavage to produce smaller organic acids such as maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to carbon dioxide and water. researchgate.net

Applying this model to this compound, the initial enzymatic steps would likely lead to the cleavage of the 1-aminoethyl side chain, potentially releasing ammonia and forming a hydroxylated aromatic intermediate. The subsequent breakdown of the aromatic ring would follow pathways similar to those observed for other phenols, leading to the formation of various aliphatic carboxylic acids.

The table below outlines the plausible degradation products of this compound based on established degradation pathways of similar compounds.

| Parent Compound | Potential Intermediate Products | Final Mineralization Products |

|---|---|---|

| This compound |

|

|

The identification of these degradation products in environmental or laboratory settings would typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net These methods allow for the separation and identification of the various chemical species formed during the transformation of the parent compound.

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Systems for Synthesis and Transformation

The efficient and stereoselective synthesis of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol is a primary focus of ongoing research. The development of novel catalytic systems is crucial for controlling the regioselectivity of the phenol (B47542) ring substitution and the stereochemistry of the chiral amine center.

Catalytic C-H Functionalization for Phenol Alkylation:

Traditional methods for introducing the isopropyl group at the ortho position of the phenol often involve Friedel-Crafts alkylation. orgsyn.org However, these methods can suffer from poor regioselectivity and the formation of multiple alkylated byproducts. orgsyn.org Modern research is shifting towards transition-metal catalyzed C-H functionalization, which offers a more direct and atom-economical approach. nih.gov Catalysts based on metals like ruthenium and zinc have shown promise in directing the ortho-alkylation of phenols. chemrxiv.orgacs.org For the synthesis of this compound, a key strategy would involve the ortho-alkylation of a 4-(1-aminoethyl)phenol (B140669) precursor. The development of catalysts that can selectively activate the C-H bond at the 2-position of the phenol ring is a significant area of investigation.

Asymmetric Synthesis of the Chiral Amine:

The synthesis of the α-chiral primary amine moiety is another critical aspect. rsc.org Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines is a well-established and powerful method for producing chiral amines with high enantioselectivity. acs.org Research in this area focuses on the design of novel chiral ligands, including those based on phosphorus and N-heterocyclic carbenes, to enhance the activity and selectivity of catalysts based on iridium, rhodium, and ruthenium. acs.org Furthermore, biocatalytic approaches using enzymes like transaminases and amine dehydrogenases are gaining considerable attention. rsc.orgacs.orgnih.gov These enzymatic methods offer the potential for high stereoselectivity under mild reaction conditions. rsc.orgnih.gov

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Target Moiety | Key Advantages | Representative Catalyst Classes |

| C-H Functionalization | 2-(propan-2-YL)phenol | High regioselectivity, atom economy | Ruthenium-based, Zinc-based |

| Asymmetric Hydrogenation | 4-(1-Aminoethyl) | High enantioselectivity, broad substrate scope | Iridium-phosphine complexes, Rhodium-phosphine complexes |

| Biocatalysis | 4-(1-Aminoethyl) | Excellent stereoselectivity, mild conditions | Transaminases, Amine Dehydrogenases |

Advanced Spectroscopic Techniques for In-Situ Monitoring

The optimization and scale-up of the synthesis of this compound necessitate a deep understanding of the reaction kinetics and mechanism. Advanced in-situ spectroscopic techniques are invaluable tools for real-time monitoring of chemical reactions, providing insights that are often missed with traditional offline analysis. spectroscopyonline.commagritek.com

For the synthesis of this compound, several spectroscopic methods could be employed:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the vibrational modes of molecules, allowing for the tracking of reactant consumption, intermediate formation, and product generation in real-time. spectroscopyonline.com For instance, the characteristic vibrational bands of the phenolic hydroxyl group, the amine group, and the aromatic ring can be monitored throughout the reaction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to follow the course of a reaction directly in the NMR tube. magritek.com This technique is particularly useful for identifying and quantifying transient intermediates and byproducts in complex reaction mixtures. nih.gov Studies on phenol alkylation have successfully utilized in-situ solid-state NMR to elucidate reaction mechanisms. nih.govpnnl.gov

The table below outlines the potential applications of these techniques for monitoring the synthesis of this compound.

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis Monitoring |

| In-situ IR/Raman | Functional group changes, reaction kinetics | Monitoring the disappearance of starting materials and the appearance of the final product. |

| In-situ NMR | Structural elucidation, quantification of species | Identifying reaction intermediates and determining reaction selectivity and yield in real-time. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers numerous advantages in terms of safety, efficiency, and scalability. bohrium.com The synthesis of complex molecules like this compound can greatly benefit from the precise control over reaction parameters that flow chemistry provides. acs.orgnih.gov

Continuous Flow Synthesis:

A multi-step synthesis of this compound could be designed in a continuous flow setup, where each step is performed in a dedicated reactor module. acs.org For example, the catalytic alkylation of the phenol ring could be carried out in a packed-bed reactor containing an immobilized catalyst, followed by an in-line separation and subsequent reaction to form the chiral amine in another reactor. nih.gov This approach minimizes manual handling of intermediates and allows for the safe use of hazardous reagents. acs.org The synthesis of chiral amines and substituted phenols has been successfully demonstrated in continuous flow systems. nih.govwhiterose.ac.ukresearchgate.net

Automated Synthesis Platforms:

The integration of flow chemistry with automated synthesis platforms, often controlled by sophisticated software, represents the future of chemical manufacturing. sigmaaldrich.comnih.govgeneonline.com These platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. bohrium.comnih.govgeneonline.comnih.gov The synthesis of drug-like molecules and pharmaceutical intermediates is a key application area for these automated systems. nih.govgeneonline.com For this compound, an automated platform could be programmed to explore a wide range of reaction conditions to identify the optimal parameters for yield and stereoselectivity. bohrium.com

Exploration of New Material Applications

The unique combination of a phenolic hydroxyl group, a chiral amine, and an alkyl-substituted aromatic ring in this compound makes it an attractive building block for the development of new materials with tailored properties.

Polymer and Composite Materials:

Phenolic compounds are well-known precursors for polymers and resins, such as Bakelite. wikipedia.org The amino and hydroxyl groups in this compound can serve as reactive sites for polymerization reactions. For example, it could be incorporated into epoxy resins or polyamides to enhance their thermal stability and mechanical properties. The presence of the chiral center could also impart unique optical or recognition properties to the resulting polymers. Research on conducting polymers derived from aminophenols suggests potential applications in electronics and biomedical devices. derpharmachemica.comderpharmachemica.comresearchgate.net Furthermore, aminophenols can act as adhesion promoters and compatibility enhancers in polymer composites. kajay-remedies.com

Functional Materials:

The table below summarizes the potential material applications.

| Material Class | Potential Role of this compound | Potential Properties and Applications |

| Polymers | Monomer or cross-linking agent | Enhanced thermal stability, chirality-induced optical properties. |

| Composites | Adhesion promoter, compatibilizer | Improved mechanical strength and durability. |

| Functional Materials | Chiral ligand, antioxidant | Catalysis, sensing, materials with enhanced stability. |

Q & A

Q. What are the recommended synthetic routes for 4-(1-Aminoethyl)-2-(propan-2-yl)phenol, and what factors influence reaction yields?

Methodological Answer: The compound can be synthesized via alkylation of phenol derivatives followed by reductive amination. For example:

Alkylation Step : React 2-(propan-2-yl)phenol with 1-chloroethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

Reductive Amination : Use hydrogenation (H₂/Pd-C) or sodium cyanoborohydride to reduce intermediate imines.

Q. Critical Factors :

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 80–100°C | ±15% |

| Catalyst Loading | 5–10% Pd-C | ±20% |

| Solvent Polarity | DMF > THF | ±10% |

Q. How can researchers characterize the crystalline structure of this compound, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation for high-resolution data.

Refinement : Use SHELXL for structure solution and refinement due to its robustness in handling small-molecule datasets .

Q. Common Pitfalls :

- Twinning or disorder in crystals may require alternative refinement strategies (e.g., SHELXD for experimental phasing) .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) arise for this compound, and how should they be resolved?

Methodological Answer: Discrepancies often stem from:

- Dynamic Effects : Rotameric equilibria of the propan-2-yl group broaden NMR signals. Use variable-temperature NMR (VT-NMR) to resolve .

- Solvent Artifacts : Polar solvents (DMSO) induce shifts in hydroxyl protons. Compare data in CDCl₃ and DMSO-d₆ .

- DFT Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and cross-validate experimental peaks .

Case Study : A 2023 study reported a 0.3 ppm deviation in aromatic proton shifts due to solvent polarity; DFT alignment resolved the conflict .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound during pharmacological studies?

Methodological Answer:

HPLC-DAD/FLD : Use a C18 column (5 µm, 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Fluorescence detection (λₑₓ = 280 nm, λₑₘ = 320 nm) enhances sensitivity for phenolic derivatives .

LC-MS/MS : Electrospray ionization (ESI+) in MRM mode quantifies impurities down to 0.01% w/w.

Validation : Spike recovery tests (90–110%) and linearity (R² > 0.999) are critical for FDA compliance .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. The aminoethyl group shows strong hydrogen bonding with Asp³.³² in GPCRs .

MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

Key Finding : A 2024 study identified a 2.8 Å hydrogen bond between the phenolic -OH and Tyr⁵.⁵⁸, critical for agonism .

Q. How does the compound’s lipophilicity (LogP) impact its pharmacokinetic profile, and how can this be optimized?

Methodological Answer:

- Experimental LogP : Determine via shake-flask method (octanol/water). Reported LogP = 2.1 ± 0.3 .

- Optimization Strategies :

Q. Table 2: Structure-Property Relationships

| Modification | LogP Change | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 2.1 | 1.2 |

| -SO₃H Addition | 0.8 | 5.6 |

| Phenol Methylation | 2.6 | 0.4 |

Q. What strategies mitigate oxidative degradation of the phenolic moiety during long-term storage?

Methodological Answer:

Q. How can enantiomeric purity of the 1-aminoethyl group be ensured during synthesis?

Methodological Answer:

Q. What in vitro assays are recommended for preliminary toxicity profiling?

Methodological Answer:

Q. How do structural analogs of this compound inform SAR studies for CNS-targeted drugs?

Methodological Answer: Compare with:

- 4-(2-Aminoethyl)-2-ethylphenol : Higher blood-brain barrier penetration due to ethyl group lipophilicity .

- Bisphenol G : Reduced CNS activity but enhanced metabolic stability via steric hindrance .

SAR Insight : The propan-2-yl group balances lipophilicity and steric bulk, optimizing target engagement without excessive plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.